1-Bromonaphthalene
Overview
Description
1-Bromonaphthalene is an organic compound with the molecular formula C₁₀H₇Br. It is one of two isomeric bromonaphthalenes, the other being 2-bromonaphthalene. Under normal conditions, this compound is a colorless liquid. This compound is widely used in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
1-Bromonaphthalene is an organic compound with the formula C10H7Br . It is one of two isomeric bromonaphthalenes, the other being 2-bromonaphthalene It is known to exhibit many reactions typical of aryl bromides .
Mode of Action
The compound interacts with its targets through typical reactions of aryl bromides. For instance, the bromide can be displaced by cyanide to give the nitrile . It also forms a Grignard reagent and organolithium compound .
Biochemical Pathways
It is known that 1-lithionaphthalene, a derivative of this compound, can be further lithiated to give 1,8-dilithionaphthalene, a precursor to peri-naphthalene compounds .
Pharmacokinetics
Its physical properties such as its colorless liquid state under normal conditions , and its high density (1.48 g/mL) and refractive index (1.656-1.659 nD) may influence its bioavailability.
Result of Action
It is used as a precursor to various substituted derivatives of naphthalene , indicating its potential for chemical transformations.
Action Environment
Its physical properties such as its high refractive index suggest that it may be used in environments requiring precise optical measurements, such as microscopy .
Biochemical Analysis
Biochemical Properties
1-Bromonaphthalene exhibits many reactions typical of aryl bromides . Bromide can be displaced by cyanide to give the nitrile . It forms a Grignard reagent and organolithium compound . 1-Lithionaphthalene can be further lithiated to give 1,8-dilithionaphthalene, a precursor to peri-naphthalene compounds .
Molecular Mechanism
The molecular mechanism of this compound involves typical reactions of aryl bromides . It can form a Grignard reagent and organolithium compound , which can interact with various biomolecules
Preparation Methods
1-Bromonaphthalene is typically synthesized by the bromination of naphthalene. The reaction involves treating naphthalene with bromine in the presence of a solvent such as carbon tetrachloride. The reaction is carried out at a temperature of around 45°C. The chemical equation for this reaction is: [ \text{C}{10}\text{H}{8} + \text{Br}{2} \rightarrow \text{C}{10}\text{H}_{7}\text{Br} + \text{HBr} ] In industrial settings, the preparation method involves adding industrial naphthalene, dichloroethane, and hydrobromic acid into a reaction flask, followed by the dropwise addition of hydrogen peroxide at normal temperature. The reaction is maintained at 40-45°C, and the product is obtained by distillation under reduced pressure .
Chemical Reactions Analysis
1-Bromonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be displaced by other nucleophiles. For example, it can react with cyanide to form 1-naphthonitrile.
Formation of Grignard Reagents: this compound can form a Grignard reagent when treated with magnesium in an ether solvent. This Grignard reagent can further react with various electrophiles to form new carbon-carbon bonds.
Lithiation: The compound can be lithiated to form 1-lithionaphthalene, which can be further lithiated to give 1,8-dilithionaphthalene, a precursor to peri-naphthalene compounds
Scientific Research Applications
1-Bromonaphthalene has several applications in scientific research and industry:
Organic Synthesis: It serves as an intermediate for the synthesis of biaryl compounds via cross-coupling reactions such as the Suzuki-Miyaura coupling reaction.
Microscopy: Due to its high refractive index (1.656-1.659 nD), it is used as an embedding agent in microscopy and for determining the refraction of crystals.
Refractometry: It is used in the refractometry of fats and oils.
Preparation of N-aryl Imidazoles and Diaryl Ethers: It is utilized in the preparation of these compounds, which have various applications in medicinal chemistry
Comparison with Similar Compounds
1-Bromonaphthalene is similar to other halogenated naphthalenes such as 1-chloronaphthalene and 1-fluoronaphthalene. its unique properties, such as its high refractive index and its ability to form Grignard reagents and organolithium compounds, make it particularly valuable in organic synthesis. The following are some similar compounds:
1-Chloronaphthalene: Similar in structure but contains a chlorine atom instead of a bromine atom.
1-Fluoronaphthalene: Contains a fluorine atom instead of a bromine atom.
2-Bromonaphthalene: An isomer of this compound with the bromine atom at the 2-position
This compound’s versatility and reactivity make it an essential compound in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
1-bromonaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKQHBOKULLWDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861681 | |
Record name | Naphthalene, 1-bromo- | |
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Molecular Weight |
207.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Oily liquid; mp = 0.2-0.7 deg C or 6.2 deg C (depends on form of solid); [Merck Index] Thick colorless liquid with a pungent odor; [Hawley] Light yellow oily liquid; mp = -1 deg C; [MSDSonline] | |
Record name | 1-Bromonaphthalene | |
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Vapor Pressure |
0.00973 [mmHg] | |
Record name | 1-Bromonaphthalene | |
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CAS No. |
90-11-9, 27497-51-4 | |
Record name | 1-Bromonaphthalene | |
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Record name | alpha-Bromonaphthalene | |
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Record name | Naphthalene, bromo- | |
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Record name | 1-BROMONAPHTHALENE | |
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Record name | Naphthalene, 1-bromo- | |
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Record name | Naphthalene, 1-bromo- | |
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Record name | 1-bromonaphthalene | |
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Record name | 1-BROMONAPHTHALENE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1-Bromonaphthalene has a molecular formula of C10H7Br and a molecular weight of 207.07 g/mol.
A: Researchers have utilized various spectroscopic techniques to characterize this compound. These include: * NMR Spectroscopy: 1H NMR and 31P NMR have been used to confirm the structure and purity of this compound and its derivatives, such as 1-Naphthyltriphenylphosphonium bromide. [] * UV-Vis Spectroscopy: UV-Vis spectra have been used to study the interactions of this compound with other molecules, such as in lithium-sensing compounds. [] * Fluorescence Spectroscopy: Researchers have studied the fluorescence properties of polymers doped with this compound to understand its behavior in different environments. [] * Phosphorescence Spectroscopy: Extensive research has been conducted on the room-temperature phosphorescence (RTP) of this compound, particularly in the presence of β-cyclodextrin and various additives. [, , , , , , , ] * X-ray Photoelectron Spectroscopy (XPS): Both traditional and near-ambient pressure XPS have been employed to analyze the surface composition of this compound. []
A: this compound exhibits solubility in various organic solvents. Research indicates its solubility in 1-chloronaphthalene and this compound has been studied across a temperature range of 10-60°C. [, ] Additionally, it displays excellent solubility in N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and chloroform. []
ANone: Studies using this compound as a probe liquid have provided insights into its interactions with different materials:
- Surface Wettability: this compound's wetting behavior on micro-fine ilmenite and titanaugite reveals surface properties and aids in understanding their separation in flotation processes. []
- Surface Free Energy Determination: Researchers use this compound as a probe liquid in contact angle measurements to determine the surface free energy of various solids, including glass, PMMA, and metals. []
ANone: this compound serves as a versatile starting material in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions:
- Heck Reaction: Palladium(II) complexes immobilized on modified amidoxime fibers have demonstrated catalytic activity in the Heck reaction of this compound with styrene. []
- Synthesis of Triarylamines: Palladium-catalyzed amination reactions utilizing this compound and diarylamines provide an efficient route to sterically congested triarylamines, crucial components in hole-transport materials for organic light-emitting diode (OLED) applications. []
ANone: Different catalysts significantly impact the reaction pathway and product selectivity:
- Nickel-Catalyzed Kumada-Tamao-Corriu Cross-Coupling: Cavity-based triaryl-phosphines have shown high efficiency in nickel-catalyzed Kumada-Tamao-Corriu cross-coupling reactions using this compound, achieving impressive turnover frequencies (TOFs). []
ANone: this compound undergoes photodissociation upon UV irradiation:
- Time-Resolved Studies: Time-resolved photodissociation (TRPD) and time-resolved photoionization mass spectrometry (TPIMS) studies have provided insights into the dissociation kinetics and energetics of this compound ions in the gas phase. []
ANone: Yes, this compound participates in photoinduced reactions:
- Reactions with Sulfur-Centered Nucleophiles: Research explored the reactivity of various sulfur-centered nucleophiles with this compound under photochemical conditions, revealing radical chain mechanisms and the influence of nucleophile structure on reaction rates and product distribution. [, ]
ANone: Yes, computational chemistry plays a crucial role in understanding the properties and behavior of this compound:
- DFT Calculations: Density functional theory (DFT) calculations have been employed to investigate the electronic structure, optimize geometries, and determine properties like dipole moment in this compound derivatives. []
- RRKM Calculations: Rice-Ramsperger-Kassel-Marcus (RRKM) theory has been utilized to model the unimolecular dissociation of this compound ions, providing insights into dissociation rates and energy barriers. []
A: Yes, research has identified soil bacteria capable of degrading both 1-chloronaphthalene and this compound, highlighting the potential for bioremediation of these compounds in the environment. []
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